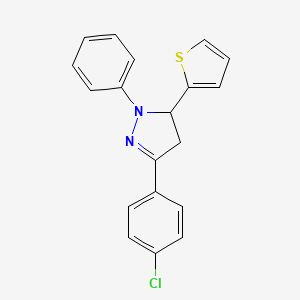
1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-1-phenyl-5-(thienyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-1-phenyl-5-(thienyl)- is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This particular compound is characterized by its unique substitution pattern, which includes a chlorophenyl group, a phenyl group, and a thienyl group. These substitutions confer specific chemical and physical properties that make the compound valuable in various scientific and industrial applications.
Méthodes De Préparation
The synthesis of 1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-1-phenyl-5-(thienyl)- can be achieved through several synthetic routes:
Cyclocondensation Reaction: This method involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine.
Claisen Condensation: Another approach involves the Claisen condensation of aryl methyl ketones with aromatic esters, followed by cyclization with hydrazine monohydrate. This method is efficient and provides good yields of the desired pyrazole derivatives.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired scale of production.
Analyse Des Réactions Chimiques
1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-1-phenyl-5-(thienyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups into the pyrazole ring.
Applications De Recherche Scientifique
1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-1-phenyl-5-(thienyl)- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-1-phenyl-5-(thienyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features .
Comparaison Avec Des Composés Similaires
1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-1-phenyl-5-(thienyl)- can be compared with other similar compounds, such as:
1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-1-phenyl-5-(phenyl)-: This compound has a phenyl group instead of a thienyl group, which may affect its chemical reactivity and biological activity.
1H-Pyrazole, 3-(4-methylphenyl)-4,5-dihydro-1-phenyl-5-(thienyl)-: The presence of a methyl group instead of a chlorine atom can influence the compound’s electronic properties and interactions with other molecules.
The uniqueness of 1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-1-phenyl-5-(thienyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties that are valuable for various applications.
Propriétés
Numéro CAS |
89144-82-1 |
|---|---|
Formule moléculaire |
C19H15ClN2S |
Poids moléculaire |
338.9 g/mol |
Nom IUPAC |
5-(4-chlorophenyl)-2-phenyl-3-thiophen-2-yl-3,4-dihydropyrazole |
InChI |
InChI=1S/C19H15ClN2S/c20-15-10-8-14(9-11-15)17-13-18(19-7-4-12-23-19)22(21-17)16-5-2-1-3-6-16/h1-12,18H,13H2 |
Clé InChI |
WHDZQEONHSHILX-UHFFFAOYSA-N |
SMILES canonique |
C1C(N(N=C1C2=CC=C(C=C2)Cl)C3=CC=CC=C3)C4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















